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Compound of Interest

Compound Name: Ethyl chloro(methyithio)acetate

Cat. No.: B1657291

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug
development professionals on the thermochemical properties of Ethyl
chloro(methylthio)acetate. Due to a notable absence of experimentally determined
thermochemical data in publicly accessible literature, this document provides estimated values
derived from established theoretical models, outlines the standard experimental protocols for
their determination, and discusses advanced computational methods for more precise
theoretical predictions.

Executive Summary

Ethyl chloro(methylthio)acetate is a molecule of interest in various chemical synthesis
applications. A thorough understanding of its thermochemical properties, such as enthalpy of
formation, entropy, and heat capacity, is crucial for process design, safety analysis, and
reaction optimization. This guide addresses the current information gap by presenting
estimated data, detailing relevant experimental and computational methodologies, and
providing a logical framework for approaching the thermochemistry of this and similar
compounds.
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Estimated Thermochemical Properties of Ethyl
Chloro(methylthio)acetate

In the absence of direct experimental data, the Joback group contribution method has been
employed to estimate the key thermochemical properties of Ethyl chloro(methylthio)acetate.
This method relies on the summation of contributions from the molecule's constituent functional
groups.[1] The molecular structure of Ethyl chloro(methylthio)acetate (CsHoClO2S) contains
the following Joback groups: -CHs, -CH2-, -Cl, >C=0 (ester), -O- (ester), and -S- (thioether).

Table 1: Estimated Thermochemical Data for Ethyl Chloro(methylthio)acetate

Property Estimated Value Unit
Molar Mass 168.65 g/mol
Boiling Point (Tn) 465.72 K
Critical Temperature (Tn) 658.33 K
Critical Pressure (Pn) 3.67 MPa
Critical Volume (Vn) 361.00 cm3/mol
Enthalpy of Formation (Ideal

-401.5 kJ/mol
Gas, 298.15 K)
Gibbs Energy of Formation

-288.5 kJ/mol
(Ideal Gas, 298.15 K)
Heat Capacity (Ideal Gas,

185.2 J/(mol-K)

298.15 K)

Note: These values are estimations and should be used with the understanding that they may
deviate from experimental results. The Joback method can have an overall error of 2—3
kcal/mol (approximately 8-12 kJ/mol) for enthalpy of formation.[1]

Experimental Protocols for Thermochemical Data
Determination
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Should experimental determination be undertaken, the following are the standard, well-
established protocols for measuring the key thermochemical properties.

Enthalpy of Combustion and Formation via Bomb
Calorimetry

The standard enthalpy of formation is often derived from the experimentally determined
enthalpy of combustion. This is achieved using a bomb calorimeter.[2][3][4][5]

Methodology:

Sample Preparation: A precisely weighed sample of liquid Ethyl chloro(methylthio)acetate
is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb."

o Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

e Immersion: The bomb is submerged in a known quantity of water in an insulated container
(the calorimeter).

« Ignition: The sample is ignited remotely via an electrical fuse.

o Temperature Measurement: The temperature of the surrounding water is meticulously
recorded before and after combustion to determine the temperature change.

» Calculation: The heat of combustion at constant volume is calculated from the temperature
rise and the known heat capacity of the calorimeter system. This value is then corrected to
standard conditions to find the standard enthalpy of combustion, from which the standard
enthalpy of formation can be calculated using Hess's Law.

Heat Capacity via Differential Scanning Calorimetry
(DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat
capacity of a substance as a function of temperature.[6][7][8][9]

Methodology:
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» Sample and Reference Pans: A small, accurately weighed sample of Ethyl
chloro(methylthio)acetate is hermetically sealed in an aluminum pan. An identical empty
pan serves as a reference.

o Heating Program: The sample and reference pans are placed in the DSC instrument and
subjected to a controlled temperature program, typically a linear heating rate.

o Heat Flow Measurement: The instrument measures the difference in heat flow required to
maintain the sample and reference at the same temperature.

o Calibration: The instrument is calibrated using a standard material with a known heat
capacity, such as sapphire.

o Calculation: The specific heat capacity of the sample is determined by comparing its heat
flow signal to that of the sapphire standard and the baseline (empty pan) measurement.

Advanced Computational Approaches

For more accurate theoretical predictions of thermochemical properties, high-level quantum
chemical methods are employed. These ab initio methods solve the electronic Schrédinger
equation to determine the energy of a molecule.

Gaussian-n (G3) and Complete Basis Set (CBS) Theories

Methods like Gaussian-3 (G3) and Complete Basis Set-QB3 (CBS-QB3) are composite
computational techniques that approximate high-level electronic structure calculations through
a series of lower-level calculations.[10][11][12][13][14] These methods are known to provide
"chemical accuracy," typically within 1-2 kcal/mol of experimental values for enthalpies of
formation.[15][16] For sulfur-containing organic compounds, the CBS-QB3 method has
demonstrated high accuracy.[15][16]

Computational Workflow:

o Geometry Optimization: The 3D structure of Ethyl chloro(methylthio)acetate is optimized
to find its lowest energy conformation.
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 Vibrational Frequencies: The vibrational frequencies of the optimized structure are calculated
to determine the zero-point vibrational energy and thermal corrections.

e Single-Point Energy Calculations: A series of high-level single-point energy calculations are
performed using progressively larger basis sets.

o Extrapolation and Correction: The results are extrapolated to the complete basis set limit,
and empirical corrections are applied to account for remaining electron correlation effects.

o Thermochemical Property Calculation: The final computed energy is used to derive the
enthalpy of formation and other thermochemical properties.

Visualizations

Logical Workflow for Thermochemical Property
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Caption: Workflow for obtaining thermochemical data.

Experimental Setup for Bomb Calorimetry

4 Bomb Calorimeter )

4 Sealed Bomb A

Pressurized 02 Ignition Wires
Sample in Crucible Stirrer
-
ensures uniform tenp.
Water Bath
temperature measured by
IThermometer

- /

Click to download full resolution via product page

Caption: Schematic of a bomb calorimeter setup.

Principle of Differential Scanning Calorimetry (DSC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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